molecular formula C20H21N3O3S B13931354 4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile

4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile

Cat. No.: B13931354
M. Wt: 383.5 g/mol
InChI Key: JEBDZVQJKVPUSC-UHFFFAOYSA-N
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Description

4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a methylsulfonylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Benzonitrile Group: This step may involve nucleophilic substitution reactions where a nitrile group is introduced onto an aromatic ring.

    Attachment of the Methylsulfonylbenzoyl Moiety: This can be done through acylation reactions, where the piperidine ring is acylated with a methylsulfonylbenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile or electrophile used.

Scientific Research Applications

4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile: can be compared with other piperidine derivatives and benzonitrile compounds.

    Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines.

    Benzonitrile Compounds: Compounds like benzonitrile, 4-chlorobenzonitrile, and 4-methylbenzonitrile.

Uniqueness

The uniqueness of 4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile lies in its combined structural features, which provide a unique set of chemical and biological properties. This makes it a valuable compound for specific applications where these combined features are required.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

4-[1-(3-amino-4-methylsulfonylbenzoyl)piperidin-4-yl]benzonitrile

InChI

InChI=1S/C20H21N3O3S/c1-27(25,26)19-7-6-17(12-18(19)22)20(24)23-10-8-16(9-11-23)15-4-2-14(13-21)3-5-15/h2-7,12,16H,8-11,22H2,1H3

InChI Key

JEBDZVQJKVPUSC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)N

Origin of Product

United States

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